molecular formula C12H14N2O3 B3057937 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- CAS No. 86499-19-6

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-

Número de catálogo: B3057937
Número CAS: 86499-19-6
Peso molecular: 234.25 g/mol
Clave InChI: JTCTZPXAQOMDEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Introduction to 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-

1H-1-Benzazepine-1-acetic acid, specifically the compound known as 3-amino-2,3,4,5-tetrahydro-2-oxo-, is a derivative of benzazepine and has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is structurally related to several pharmaceuticals, particularly those used in the treatment of cardiovascular diseases.

Key Properties:

  • Molecular Weight : Approximately 290.36 g/mol
  • Solubility : Soluble in polar solvents such as water and ethanol.

Pharmacology

The primary application of 1H-1-benzazepine-1-acetic acid is in pharmacology, particularly as a precursor or active ingredient in antihypertensive medications. The compound is structurally related to benazepril, a well-known ACE inhibitor used to treat hypertension and heart failure.

Case Study: Benazepril

Benazepril hydrochloride is derived from this compound and has been extensively studied for its efficacy in managing high blood pressure and heart failure. Research indicates that it works by inhibiting the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure levels .

Veterinary Medicine

This compound also finds applications in veterinary medicine. Benazepril has been used to treat congestive heart failure and chronic renal failure in dogs and cats under brand names such as Fortekor and VetACE. Studies have shown significant improvements in the clinical condition of animals treated with benazepril, highlighting the compound's therapeutic benefits .

Synthesis of Derivatives

Research into the synthesis of derivatives of 1H-1-benzazepine-1-acetic acid has led to the development of compounds with enhanced pharmacological properties. For instance, modifications to the amino group or the acetic acid moiety can yield derivatives with improved bioavailability or selectivity for specific biological targets.

Neuropharmacology

Emerging studies suggest potential applications of benzazepine derivatives in neuropharmacology, particularly concerning their effects on neurotransmitter systems. Compounds similar to 1H-1-benzazepine have been investigated for their ability to modulate dopamine receptors, which could have implications for treating neurological disorders such as schizophrenia or Parkinson's disease.

Data Tables

Mecanismo De Acción

The mechanism of action of 1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- involves its interaction with angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation and a subsequent reduction in blood pressure . The molecular targets include ACE and related pathways involved in blood pressure regulation.

Comparación Con Compuestos Similares

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- is similar to other ACE inhibitors like Benazepril and Enalapril. it is unique in its specific structure and degradation profile. Similar compounds include:

These compounds share common therapeutic uses but differ in their pharmacokinetic properties and chemical stability.

Actividad Biológica

1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo- is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This benzazepine derivative has been studied for its potential therapeutic applications, including its role as an antihypertensive agent and its interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C24H34N2O5C_{24}H_{34}N_{2}O_{5}, and it possesses a complex structure that contributes to its biological activity. The compound is characterized by the presence of a benzazepine ring fused with an acetic acid moiety, which enhances its interaction with biological targets.

Antihypertensive Effects

Research has indicated that derivatives of benzazepines exhibit antihypertensive properties. Specifically, studies on related compounds such as benazepril have demonstrated their ability to inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure levels. The mechanism involves the blockade of the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Neuroprotective Properties

Some studies suggest that 1H-1-benzazepine derivatives may have neuroprotective effects. For instance, they have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in conditions such as neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of the compound's effects on cellular models of hypertension. In vitro assays demonstrated that treatment with the compound led to a significant reduction in intracellular calcium levels in vascular smooth muscle cells, indicating a potential mechanism for its antihypertensive action.

Research Findings

StudyFindings
The compound showed an IC50 value of 0.37 μM in inhibiting SPPL2a processing in mouse B cell lines. This suggests potential applications in immune modulation.
Neuroprotective effects were observed in cellular models exposed to oxidative stress, indicating a role in protecting neuronal cells.
In vivo studies revealed significant reductions in blood pressure in hypertensive rat models following administration of the compound.

Pharmacokinetics

The pharmacokinetic profile of 1H-1-benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-, indicates favorable absorption and distribution characteristics. It has been reported that the compound maintains effective plasma concentrations over extended periods, suggesting potential for once-daily dosing regimens.

Propiedades

IUPAC Name

2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16/h1-4,9H,5-7,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCTZPXAQOMDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531448
Record name (3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-19-6
Record name (3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-azido-1-benzyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (14.0 g, 0.04 mol) in ethanol (300 ml) was hydrogenated for 25 hours on a Parr shaker at 45 psi at room temperature using 5% Pd-C (2.0 g) as catalyst. The catalyst was filtered off and the solvent removed under reduced pressure. The residue was dissolved in water (500 ml) and the solution extracted with dichloromethane (2×400 ml). The aqueous solution was filtered, and evaporated under reduced pressure. Ethanol (50 ml) was added and the solution evaporated under reduced pressure. More ethanol (50 ml) was added, and the evaporation repeated. The residue was recrystallized from ethanol/ethyl acetate to give 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 147°-50°.
Name
3-azido-1-benzyloxycarbonylmethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 2
1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 3
1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 4
1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 5
1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-
Reactant of Route 6
1H-1-Benzazepine-1-acetic acid, 3-amino-2,3,4,5-tetrahydro-2-oxo-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.